Hashishene Hashishene
Brand Name: Vulcanchem
CAS No.: 16626-39-4
VCID: VC17992216
InChI: InChI=1S/C10H16/c1-4-10-6-5-8(7-10)9(10,2)3/h4,8H,1,5-7H2,2-3H3
SMILES:
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol

Hashishene

CAS No.: 16626-39-4

Cat. No.: VC17992216

Molecular Formula: C10H16

Molecular Weight: 136.23 g/mol

* For research use only. Not for human or veterinary use.

Hashishene - 16626-39-4

Specification

CAS No. 16626-39-4
Molecular Formula C10H16
Molecular Weight 136.23 g/mol
IUPAC Name 1-ethenyl-5,5-dimethylbicyclo[2.1.1]hexane
Standard InChI InChI=1S/C10H16/c1-4-10-6-5-8(7-10)9(10,2)3/h4,8H,1,5-7H2,2-3H3
Standard InChI Key FVALSVRBUSTXPB-UHFFFAOYSA-N
Canonical SMILES CC1(C2CCC1(C2)C=C)C

Introduction

Chemical Identity and Structural Properties of Hashishene

Molecular Characterization

Hashishene’s molecular formula is C10H16\text{C}_{10}\text{H}_{16}, with a molecular weight of 136.23 g/mol . Its bicyclic structure—a fused ring system with a vinyl group—results from the rearrangement of β-myrcene, a common cannabis terpene . Unlike oxidative terpenoids, hashishene retains a purely hydrocarbon skeleton, lacking oxygen-containing functional groups .

Physicochemical Properties

While precise boiling points and solubility data remain understudied, hashishene’s volatility aligns with monoterpenes, suggesting compatibility with gas chromatographic analysis . Its stability in cured hashish contrasts with β-myrcene’s susceptibility to degradation, highlighting its role as an aging marker .

Biosynthetic Pathway and Environmental Drivers

Photochemical Rearrangement of β-Myrcene

Hashishene forms via a non-oxidative photochemical reaction. During hashish curing, β-myrcene undergoes UV-induced rearrangement, producing allylic hydroperoxides that cyclize into hashishene . The reaction proceeds as follows:

β-myrceneUV light, O2allylic hydroperoxideshashishene\text{β-myrcene} \xrightarrow{\text{UV light, O}_2} \text{allylic hydroperoxides} \rightarrow \text{hashishene}

This pathway underscores the role of traditional sun-drying practices in hashishene synthesis .

Influence of Processing Conditions

Prolonged curing (weeks to months), oxygen exposure, and moderate temperatures (20–30°C) optimize hashishene yield . Conversely, excessive heat degrades terpenes, emphasizing the delicacy of artisanal hash production .

Analytical Quantification and Method Validation

GC-FID Methodology

A validated GC-FID method enables precise quantification of hashishene and other terpenes in cannabis biomass . Key parameters include:

ParameterValue/Result
Linear range1–100 μg/mL
Limit of detection0.3 μg/mL
Recovery rate89–111%
Precision (RSD)<10%

This method’s accuracy and reproducibility make it ideal for profiling terpene transformations during hashish aging .

Comparative Terpene Profiles

Studies comparing fresh cannabis and aged hashish reveal hashishene’s absence in live plants, confirming its post-harvest origin . For example, β-myrcene concentrations drop from 0.015 mg/g in fresh material to undetectable levels in hashish, while hashishene emerges at 0.02–0.05 mg/g .

Industrial and Sensory Applications

Flavor and Aroma Enhancement

Hashishene’s earthy notes mask the pungency of cannabinoids, appealing to consumers seeking smoother inhalation experiences . Its concentration correlates with hashish quality, often commanding premium pricing .

Hashishene vs. β-Myrcene: A Comparative Analysis

PropertyHashisheneβ-Myrcene
StructureBicyclic hydrocarbonAcyclic monoterpene
FormationPost-harvest photodegradationBiosynthesized in live plants
AromaEarthy, floralMusky, herbal
StabilityStable in cured productsDegrades rapidly under light

This table highlights hashishene’s uniqueness as a processing artifact versus β-myrcene’s natural abundance .

Future Research Directions and Challenges

Pharmacokinetic Studies

Investigating hashishene’s bioavailability and receptor interactions could unlock therapeutic applications. Synergistic studies with THC and CBD are particularly urgent .

Standardization in Cannabis Products

As legal markets expand, quantifying hashishene in commercial hashish will ensure consistency and quality control. GC-FID protocols offer a blueprint for such standardization .

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